molecular formula C20H16F2N4O2S B2679633 N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251693-69-2

N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2679633
CAS No.: 1251693-69-2
M. Wt: 414.43
InChI Key: KGXMQMWIQULLMT-UHFFFAOYSA-N
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Description

N-[(3,5-Difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolopyridine sulfonamide derivative characterized by a 3-methyl-substituted triazolo[4,3-a]pyridine core, a sulfonamide group at position 6, and dual N-substituents: a phenyl group and a (3,5-difluorophenyl)methyl moiety. Its design likely optimizes interactions with target proteins, leveraging fluorine atoms for enhanced lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O2S/c1-14-23-24-20-8-7-19(13-25(14)20)29(27,28)26(18-5-3-2-4-6-18)12-15-9-16(21)11-17(22)10-15/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXMQMWIQULLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction conditions include microwave irradiation, which accelerates the reaction and enhances the yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the use of microwave-mediated synthesis suggests potential for scalability and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Structure and Composition

The molecular formula of N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is C19H14F2N4O2SC_{19}H_{14}F_{2}N_{4}O_{2}S with a molecular weight of 400.4 g/mol. Its unique structure incorporates a triazole ring fused with a pyridine moiety and a sulfonamide group, contributing to its biological activity and chemical stability .

Antimicrobial Activity

Research indicates that derivatives of the triazolo-pyridine framework exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For example:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated minimum inhibitory concentrations (MIC) in the range of 0.125–8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : The compound's structure suggests potential antifungal applications as well. Studies on related triazole compounds indicate activity against fungi like Candida albicans and Aspergillus flavus, with MIC values significantly lower than traditional antifungal agents .

Neuroprotective Effects

Emerging studies suggest that triazole derivatives may also possess neuroprotective properties. By modulating neurotransmitter systems or acting as antioxidants, these compounds could potentially be developed into treatments for neurodegenerative diseases .

Material Science Applications

Beyond biological applications, this compound may have implications in material science:

Corrosion Inhibition

Research into the use of triazole-based compounds as corrosion inhibitors has shown promising results. Their ability to form protective films on metal surfaces can prevent oxidation and degradation in various environments .

Agrochemical Potential

The compound's bioactivity extends to agricultural applications as well. Triazole derivatives are being explored for their potential as fungicides and herbicides due to their efficacy against plant pathogens .

Study 1: Antimicrobial Efficacy

A study published in PubMed Central evaluated various triazole derivatives for their antimicrobial activity against clinical strains. The results indicated that certain substitutions on the phenyl ring significantly enhanced antibacterial potency compared to standard antibiotics .

Study 2: Synthesis and Structure-Activity Relationship (SAR)

A comprehensive SAR analysis demonstrated that modifications at specific positions on the triazole ring could lead to improved bioactivity profiles. This insight is crucial for guiding future synthetic efforts aimed at optimizing the pharmacological properties of this compound .

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(3,5-Difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (6a)

  • Structure : Sulfonamide at position 8 (vs. 6 in the target compound); lacks the 3-methyl group on the triazole ring and the (3,5-difluorophenyl)methyl substituent.
  • Physicochemical Properties :
    • Melting point: 184–186°C
    • Molecular weight: 310.3 g/mol
    • Elemental analysis: C 46.45%, H 2.60%, N 18.06%, S 10.33% .

N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a)

  • Structure : Sulfonamide at position 8; includes a 3-chlorobenzyl group and a 3,5-difluorophenyl substituent.
  • Physicochemical Properties :
    • Melting point: 160–162°C
    • Molecular weight: 434.8 g/mol
    • LC/MS: m/z 435.6 [M+H]+ .

N-[(3,5-Difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

  • Structure : Position 6 sulfonamide with a 4-methoxyphenyl group (vs. phenyl in the target compound).
  • Notes: Limited data available, but the 4-methoxy group may improve solubility compared to hydrophobic aryl substituents .

Functional Group Impact on Properties

Compound Sulfonamide Position Key Substituents Melting Point (°C) Molecular Weight (g/mol)
Target compound 6 3-Methyl, phenyl, (3,5-difluorophenyl)methyl Not reported ~443.4 (estimated)
6a 8 3,5-Difluorophenyl 184–186 310.3
8a 8 3-Chlorobenzyl, 3,5-difluorophenyl 160–162 434.8
  • Positional Effects : Sulfonamide at position 6 (target) vs. 8 (6a, 8a) likely alters steric and electronic interactions with biological targets.
  • Fluorine and Chlorine : Fluorine enhances metabolic stability; chlorine in 8a increases molecular weight and may influence target binding .
  • Methyl Groups : The 3-methyl group in the target compound could improve triazole ring rigidity and pharmacokinetics compared to 6a and 8a.

Research Implications and Data Gaps

  • Structural Data: No Protein Data Bank (PDB) entries were identified for these compounds, underscoring the need for crystallographic studies to elucidate target-binding modes .
  • Synthetic Optimization : The target compound’s 3-methyl and (3,5-difluorophenyl)methyl groups represent strategic modifications to enhance bioavailability over earlier analogs like 6a .
  • Unanswered Questions : The biological target(s) and in vivo efficacy of the target compound remain uncharacterized in the provided evidence.

Biological Activity

N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic compound belonging to the class of triazolo[4,3-a]pyridines. It has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C20H16F2N4O2S with a molecular weight of 414.4 g/mol. The structure features a triazole ring fused to a pyridine and a sulfonamide group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H16F2N4O2S
Molecular Weight414.4 g/mol
CAS Number1251693-69-2

Antimicrobial Properties

Research has indicated that compounds within the triazolo[4,3-a]pyridine class exhibit significant antimicrobial activity. A study involving a series of synthesized triazolo-pyridines demonstrated that certain derivatives showed promising in vitro activity against Plasmodium falciparum, the causative agent of malaria. For instance, two selected hits from the study exhibited IC50 values of 2.24 μM and 4.98 μM against this pathogen .

Anticancer Activity

The sulfonamide moiety in the compound has been linked to various anticancer properties. Triazolopyridine derivatives have been investigated for their ability to inhibit specific enzymes involved in cancer progression. For example, compounds from this class have shown potential as inhibitors of kinases that play critical roles in tumor growth and metastasis .

The compound likely exerts its biological effects through interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that it may inhibit enzyme activity by binding to active sites or allosteric sites, thereby disrupting normal cellular functions.

Case Studies and Research Findings

  • Antimalarial Activity : A virtual screening study designed a library of triazolo[4,3-a]pyridine sulfonamides which were evaluated for their antimalarial properties. The results indicated that several compounds showed effective inhibition against Plasmodium falciparum, suggesting a viable pathway for developing new antimalarial agents .
  • Anticancer Research : Investigations into the anticancer properties of triazolopyridine derivatives have revealed their potential as effective inhibitors of various cancer-related pathways. For instance, compounds similar to this compound have been shown to inhibit specific kinases involved in cancer cell proliferation and survival .

Q & A

Q. How can structural analogs of this compound be prioritized for in vivo testing?

  • Methodological Answer :
  • In Silico Filters : Apply Lipinski’s Rule of Five and PAINS filters to exclude promiscuous binders.
  • Pharmacokinetic Profiling : Prioritize analogs with >30% oral bioavailability in rodent models.
  • Toxicity Screens : Use zebrafish embryos for rapid hepatotoxicity assessment .

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